

# An In-depth Technical Guide to 5-Ethoxy-2-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 5-Ethoxy-2-hydroxybenzaldehyde

Cat. No.: B1308184

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This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of **5-Ethoxy-2-hydroxybenzaldehyde**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details a representative experimental protocol for the synthesis of a structurally related compound and presents key quantitative data in a structured format.

## Molecular Structure and Properties

**5-Ethoxy-2-hydroxybenzaldehyde** is an aromatic organic compound characterized by a benzene ring substituted with an ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>), a hydroxyl group (-OH), and a formyl group (-CHO).

IUPAC Name: **5-ethoxy-2-hydroxybenzaldehyde**<sup>[1]</sup> Molecular Formula: C<sub>9</sub>H<sub>10</sub>O<sub>3</sub><sup>[1][2][3][4]</sup>

SMILES: CCOC1=CC(=C(C=C1)O)C=O<sup>[1]</sup>

The presence of the aldehyde and hydroxyl groups on the benzene ring allows for a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

## Quantitative Data Summary

The following table summarizes the key quantitative data for **5-Ethoxy-2-hydroxybenzaldehyde**.

Property	Value	Reference
Molecular Weight	166.17 g/mol	[1][2][3]
CAS Number	80832-54-8	[1][2]
Physical Form	Solid	[2]

## Experimental Protocols

While a detailed, peer-reviewed synthesis protocol specifically for **5-Ethoxy-2-hydroxybenzaldehyde** is not readily available in the searched literature, a common method for synthesizing similar alkoxy-hydroxybenzaldehydes is the Williamson ether synthesis. The following is a representative protocol adapted for the synthesis of a related compound, 2-ethoxy-4-nitrobenzaldehyde, which illustrates the general methodology.

### Synthesis of 2-Ethoxy-4-nitrobenzaldehyde via Williamson Ether Synthesis

This protocol involves the O-alkylation of a substituted salicylaldehyde.

Materials:

- 2-hydroxy-4-nitrobenzaldehyde
- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Ethyl iodide ( $C_2H_5I$ )
- Anhydrous dimethylformamide (DMF)
- Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl acetate for eluent

#### Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer, add 2-hydroxy-4-nitrobenzaldehyde (1.0 equivalent).
- **Addition of Base and Solvent:** Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by anhydrous DMF (approximately 10 mL per gram of the starting salicylaldehyde).
- **Addition of Ethylating Agent:** Stir the resulting suspension at room temperature for 15 minutes. Subsequently, add ethyl iodide (1.2 equivalents) dropwise to the mixture.
- **Reaction:** Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 100 mL of water.
- **Extraction:** Extract the aqueous layer three times with 50 mL of diethyl ether.
- **Washing and Drying:** Combine the organic layers and wash twice with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Concentration:** Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 2-ethoxy-4-nitrobenzaldehyde.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis of an ethoxybenzaldehyde derivative.



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### Williamson Ether Synthesis Workflow

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## References

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